N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiadiazole ring and a benzodioxole moiety
Mechanism of Action
Target of Action
It is known that benzodioxole derivatives have been evaluated for their cytotoxic activity against various cancer cell lines .
Mode of Action
The compound has shown anticancer activity, particularly against Hep3B liver cancer cells . It has been observed to reduce Hep3B secretions of α-fetoprotein (α-FP), a tumor marker, indicating its potential interaction with the cellular mechanisms involved in α-FP production . Furthermore, the compound induced arrest in the G2-M phase of the cell cycle, which is a critical stage where cells prepare for mitosis .
Biochemical Pathways
The observed anticancer activity and cell cycle arrest suggest that it may interact with pathways involved in cell proliferation and growth .
Pharmacokinetics
Its observed in vitro anticancer activity suggests that it can interact effectively with cancer cells .
Result of Action
The compound has demonstrated potent anticancer activity against Hep3B liver cancer cells . It reduced α-FP secretions and induced cell cycle arrest in the G2-M phase . These results indicate that the compound has a potent and promising antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 5-(propylsulfanyl)-1,3,4-thiadiazole with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 5-(propylsulfanyl)-1,3,4-thiadiazol-2-amine
- N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both a thiadiazole ring and a benzodioxole moiety
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-2-5-20-13-16-15-12(21-13)14-11(17)8-3-4-9-10(6-8)19-7-18-9/h3-4,6H,2,5,7H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBEIWRXVNMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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